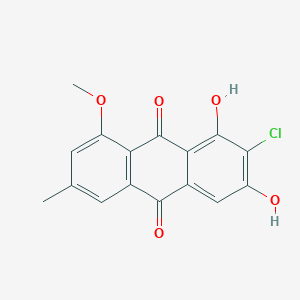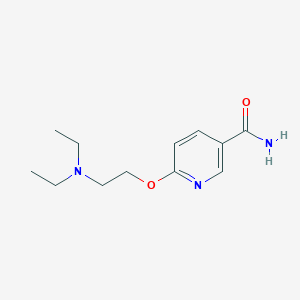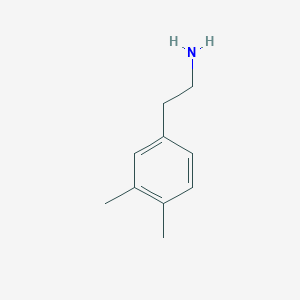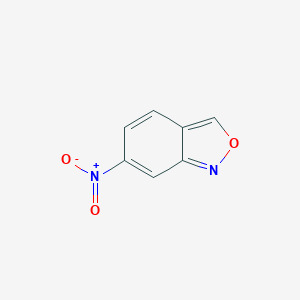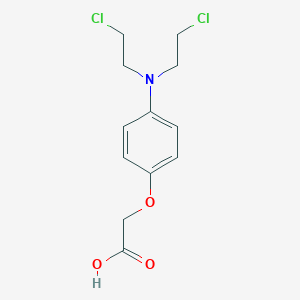
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (p-(bis(2-chloroethyl)amino)phenoxy)-, commonly known as ACPE, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. ACPE is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that has been used for decades. ACPE has been shown to have anti-tumor properties and is being studied for its potential in cancer treatment.
Wirkmechanismus
The mechanism of action of ACPE is not fully understood. However, it is believed that ACPE inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and it is believed that ACPE works through a similar mechanism.
Biochemische Und Physiologische Effekte
ACPE has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, ACPE has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. ACPE has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACPE in lab experiments is that it has been extensively studied and its anti-tumor properties are well established. However, one limitation is that the mechanism of action of ACPE is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on ACPE. One area of research could focus on the development of more potent HDAC inhibitors based on the structure of ACPE. Another area of research could focus on the use of ACPE in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of ACPE and its effects on gene expression and epigenetics.
Wissenschaftliche Forschungsanwendungen
ACPE has been extensively studied for its anti-tumor properties. In vitro studies have shown that ACPE inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ACPE has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
17528-53-9 |
|---|---|
Produktname |
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)- |
Molekularformel |
C12H15Cl2NO3 |
Molekulargewicht |
292.15 g/mol |
IUPAC-Name |
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChI-Schlüssel |
IVWVTSYBZDGRSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
Andere CAS-Nummern |
17528-53-9 |
Synonyme |
4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid 4-NNBCAPA |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

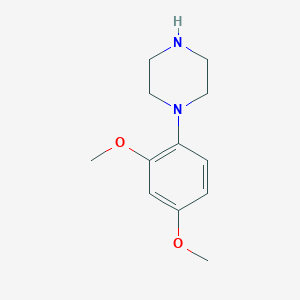
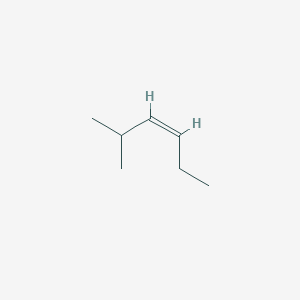
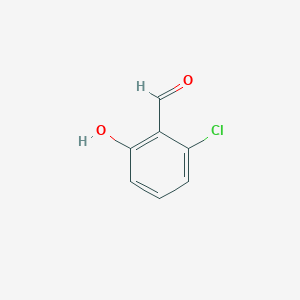
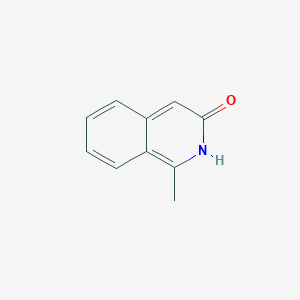
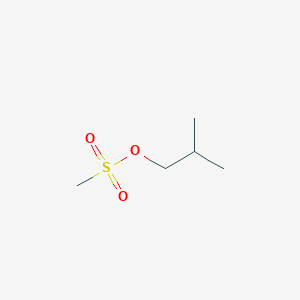
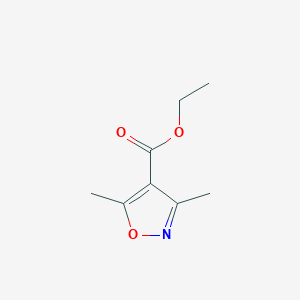
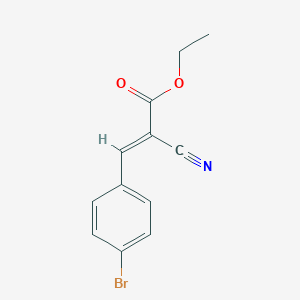
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
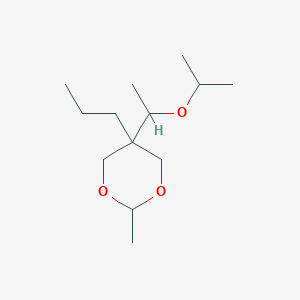
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
